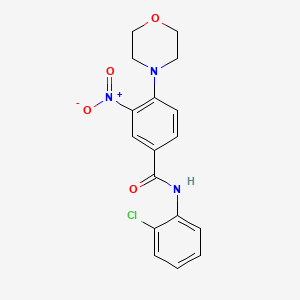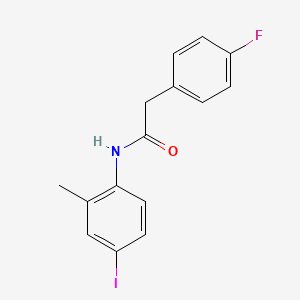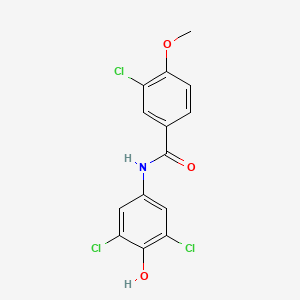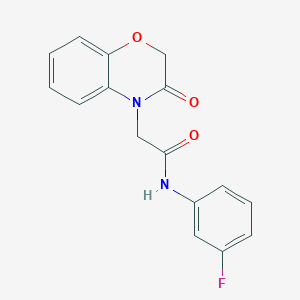
N-(2-chlorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide
Overview
Description
N-(2-chlorophenyl)-4-(4-morpholinyl)-3-nitrobenzamide, commonly known as Temozolomide, is a chemotherapy drug used to treat various types of cancer. It belongs to the class of drugs known as alkylating agents, which work by damaging the DNA in cancer cells, preventing them from dividing and growing. The purpose of
Mechanism of Action
Temozolomide works by damaging the DNA in cancer cells, which prevents them from dividing and growing. Specifically, it causes methylation of the O6 position of guanine, leading to the formation of O6-methylguanine. This modification causes the DNA to become unstable, leading to cell death. Temozolomide is also able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Temozolomide has been found to have several biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage, inhibit DNA repair mechanisms, and disrupt cell cycle progression. Temozolomide has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that supply nutrients to cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of Temozolomide for lab experiments is its ability to cross the blood-brain barrier and target cancer cells in the brain. This makes it a valuable tool for studying brain tumors and developing new treatments for these types of cancers. However, Temozolomide also has several limitations for lab experiments, including its high cost and potential toxicity to healthy cells. Additionally, it may not be effective for all types of cancer, and resistance to the drug can develop over time.
Future Directions
For the study of Temozolomide include the development of new combination therapies and the exploration of its use in combination with immunotherapy.
Scientific Research Applications
Temozolomide has been extensively studied for its effectiveness in treating various types of cancer, including glioblastoma multiforme, melanoma, and astrocytoma. It has been found to be particularly effective in treating brain tumors, as it is able to cross the blood-brain barrier and target cancer cells in the brain. Temozolomide is also being studied for its potential use in combination with other chemotherapy drugs and radiation therapy to improve treatment outcomes.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c18-13-3-1-2-4-14(13)19-17(22)12-5-6-15(16(11-12)21(23)24)20-7-9-25-10-8-20/h1-6,11H,7-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGGHHWZZXXVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B4405708.png)


![4-[5-(4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4405717.png)
![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4405719.png)
![4-[3-(3,5-dimethyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B4405727.png)
![methyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4405733.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4405756.png)
![4-ethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4405763.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4405771.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B4405781.png)
